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molecular formula C19H16ClNO4 B1679338 Rilopirox CAS No. 104153-37-9

Rilopirox

Cat. No. B1679338
M. Wt: 357.8 g/mol
InChI Key: UDYUIWXQUBNDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04797409

Procedure details

171.4 g (0.5 mole) of 4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone in 50 ml of toluene were heated to 80° C. Then 59.9 g (0.36 mole) of hydroxylammonium sulfate and 38.3 g (0.36 mole) of sodium carbonate were added. 10 minutes later a further 59.9 g (0.36 mole) of hydroxylammonium sulfate and 38.3 g (0.36 mole) of sodium carbonate were added. After about 4 hours the heating was removed and, at about 40° C., 500 ml of methylene chloride were added. The dissolved reaction product was then filtered off from the insoluble salts. The filtrate was then dried over sodium sulfate, and the methylene chloride was evaporated off. When the residue was stirred with 500 ml of ethyl acetate, the reaction product crystallized out. For final purification, the 1-hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone was recrystallized from dimethylformamide. Yield 80.5 g (45%); melting point 168°-170° C.
Name
4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone
Quantity
171.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step Two
Quantity
38.3 g
Type
reactant
Reaction Step Two
Quantity
59.9 g
Type
reactant
Reaction Step Three
Quantity
38.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=3)=[CH:12][CH:11]=2)[O:5][C:4](=O)[CH:3]=1.S([O-])([O-])(=O)=O.[OH:30][NH3+:31].O[NH3+].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[OH:30][N:31]1[C:6]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=3)=[CH:12][CH:11]=2)=[CH:7][C:2]([CH3:1])=[CH:3][C:4]1=[O:5] |f:1.2.3,4.5.6|

Inputs

Step One
Name
4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone
Quantity
171.4 g
Type
reactant
Smiles
CC1=CC(OC(=C1)COC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
59.9 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
Name
Quantity
38.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
59.9 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
Name
Quantity
38.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
When the residue was stirred with 500 ml of ethyl acetate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 4 hours the heating was removed and, at about 40° C.
Duration
4 h
ADDITION
Type
ADDITION
Details
500 ml of methylene chloride were added
CUSTOM
Type
CUSTOM
Details
The dissolved reaction product
FILTRATION
Type
FILTRATION
Details
was then filtered off from the insoluble salts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the methylene chloride was evaporated off
CUSTOM
Type
CUSTOM
Details
the reaction product crystallized out
CUSTOM
Type
CUSTOM
Details
For final purification
CUSTOM
Type
CUSTOM
Details
the 1-hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone was recrystallized from dimethylformamide

Outcomes

Product
Name
Type
Smiles
ON1C(C=C(C=C1COC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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